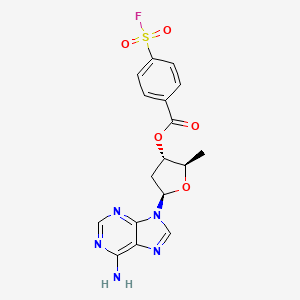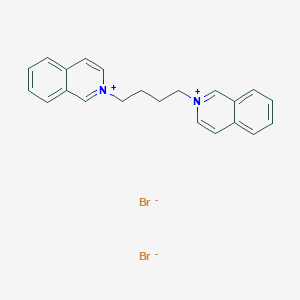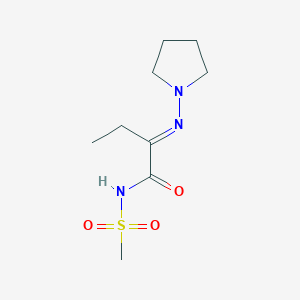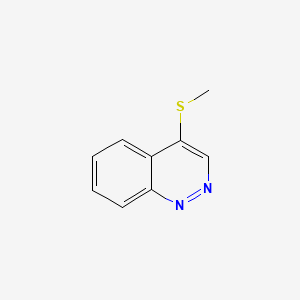![molecular formula C18H15N3O4 B12898290 2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid CAS No. 55228-54-1](/img/structure/B12898290.png)
2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 5-position of the pyrazole ring. This can be done using methanol in the presence of a suitable catalyst.
Carboxamidation: The carboxamido group is introduced at the 3-position of the pyrazole ring through a reaction with an appropriate carboxylic acid derivative.
Coupling with Benzoic Acid: The final step involves the coupling of the pyrazole derivative with benzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamido group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid.
Reduction: Formation of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid
- 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-aminobenzoic acid
- 2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzamide
Uniqueness
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55228-54-1 |
|---|---|
Formule moléculaire |
C18H15N3O4 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-[(5-methoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-25-16-11-15(20-21(16)12-7-3-2-4-8-12)17(22)19-14-10-6-5-9-13(14)18(23)24/h2-11H,1H3,(H,19,22)(H,23,24) |
Clé InChI |
OPXMKJJFSZRDDK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)




![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![4(1H)-Quinolinone, 7-fluoro-1-methyl-3-[(R)-methylsulfinyl]-](/img/structure/B12898275.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)

![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
